2-Fluoro-3-methylbenzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C7H6F2O2S |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 |
InChI Key |
JGTKHERLMSAJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
Preparation Methods
Chlorine-Fluorine Exchange on Chlorobenzene Sulfonyl Chloride Precursors
One of the classical and widely employed methods to prepare fluorinated benzene sulfonyl fluorides, including 2-fluoro-3-methylbenzene-1-sulfonyl fluoride, is via chlorine-fluorine exchange reactions starting from chlorobenzene sulfonyl chlorides or chlorobenzene sulfonyl fluorides. This method involves the nucleophilic substitution of chlorine atoms by fluorine atoms using alkaline fluoride sources, such as potassium fluoride, under elevated temperatures in polar aprotic solvents like sulfolane or dimethylformamide.
- The reaction typically proceeds at temperatures ranging from 100 to 280 degrees Celsius, with optimal yields observed between 170 and 250 degrees Celsius.
- Phase transfer catalysts such as 18-crown-6 or quaternary ammonium salts can be employed to enhance fluoride ion availability and reaction rates.
- The onset of the reaction is often indicated by the evolution of sulfur dioxide gas, a byproduct of sulfonyl group transformations.
- Product isolation can be achieved by direct distillation from the reaction mixture or by steam distillation followed by recrystallization.
This approach is advantageous for its directness and use of relatively accessible starting materials; however, it may face limitations when chlorine atoms are meta to the sulfonyl fluoride group, as substitution at these positions is sterically and electronically less favorable.
Sulfonation of Fluorobenzenes Followed by Conversion to Sulfonyl Fluorides
Another method involves the sulfonation of fluorobenzene derivatives, such as 2-fluoro-3-methylbenzene, using chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonyl fluoride.
- This method relies on the availability of fluorobenzene precursors, which can be expensive.
- Sulfonation generally occurs para to the fluorine substituent unless overridden by other directing groups.
- The sulfonyl chloride intermediate is then transformed into the sulfonyl fluoride using fluorinating agents.
This route is less commonly used for 2-fluoro-3-methylbenzene-1-sulfonyl fluoride due to regioselectivity challenges and precursor costs.
Electrochemical Oxidative Fluorination of Thiol Precursors
An innovative electrochemical approach enables the direct conversion of aromatic thiols or disulfides into sulfonyl fluorides using potassium fluoride as the fluoride source.
- The process involves anodic oxidation of thiols to disulfides, followed by further oxidation and nucleophilic fluorination to yield sulfonyl fluorides.
- Reaction times are short, especially in microflow electrochemical reactors (as low as 5 minutes).
- Radical intermediates are implicated in the mechanism, and radical scavengers reduce reaction efficiency.
- This method is mild, environmentally benign, and utilizes inexpensive fluoride sources.
This technique can be adapted for substituted aromatic thiols such as 2-fluoro-3-methylbenzenethiol to access the target sulfonyl fluoride.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Chlorine-Fluorine Exchange | Chlorobenzene sulfonyl chloride/fluoride | Potassium fluoride, sulfolane/DMF, catalysts | 100–280 | Several hours | Moderate to High | Direct fluorination, scalable | Difficult meta-substitution, high temp |
| Sulfonation of Fluorobenzenes | Fluorobenzene derivatives | Chlorosulfonic acid, fluorinating agents | Variable | Hours | Moderate | Established chemistry | Expensive precursors, regioselectivity issues |
| Mechanochemical Fluorination | Sulfonyl imidazoles | Potassium bifluoride, acetic acid, ball mill | Ambient to mild | ~90 minutes | Up to 85 | Solvent-free, sustainable | Requires specialized equipment |
| Electrochemical Oxidative Fluorination | Aromatic thiols/disulfides | Potassium fluoride, electrochemical cell | Ambient | Minutes (flow reactor) | Good | Mild, green, fast | Requires electrochemical setup |
| One-Pot Sulfonate to Sulfonyl Fluoride | Sulfonates or sulfonic acids | Mild reagents, one-pot cascade | Mild | Variable | Moderate to High | Simple, mild conditions | Less explored for specific substituted cases |
Research Findings and Notes
- The chlorine-fluorine exchange method remains the most documented and industrially relevant for preparing fluorinated benzene sulfonyl fluorides, including 2-fluoro-3-methylbenzene-1-sulfonyl fluoride, due to its robustness and scalability.
- Mechanochemical and electrochemical methods represent cutting-edge, greener alternatives that reduce solvent use, reaction times, and environmental impact, aligning with sustainable chemistry goals.
- The regioselectivity of sulfonation and fluorination steps is critical, especially for compounds with substituents like methyl groups, which influence the position of functional group introduction and overall yield.
- The presence of phase transfer catalysts can significantly improve reaction efficiency in nucleophilic fluorination reactions by facilitating fluoride ion transport into the organic phase.
- Purification techniques such as steam distillation, recrystallization, and silica plug filtration are important for isolating high-purity sulfonyl fluoride products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl fluoride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to nucleophilic attack, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic Reagents: Common electrophiles used in substitution reactions include halogens (Cl2, Br2), sulfuric acid (H2SO4), and hypochlorous acid (HOCl).
Nucleophilic Reagents: Nucleophiles such as amines and thiols are commonly used to react with the sulfonyl fluoride group.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and other substituted aromatic compounds .
Scientific Research Applications
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride has found widespread applications in various scientific research fields:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Materials Science: It is employed in the synthesis of advanced materials with unique properties.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with various molecular targets. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-fluoro-3-methylbenzene-1-sulfonyl fluoride can be contextualized by comparing it to analogs, such as 2-fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS: 1176126-31-0, M.W. 224.64) from . Below is a detailed analysis:
Structural and Electronic Differences
| Property | 2-Fluoro-3-methylbenzene-1-sulfonyl fluoride | 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride |
|---|---|---|
| Substituents | 2-F, 3-CH₃, 1-SO₂F | 2-F, 6-OCH₃, 1-SO₂Cl |
| Molecular Weight (g/mol) | ~192.07 (calculated) | 224.64 |
| Leaving Group | Fluoride (-F) | Chloride (-Cl) |
| Electronic Effects | Methyl (weakly electron-donating) | Methoxy (strongly electron-donating) |
- In contrast, the methoxy group at position 6 in the analog () exerts an electron-donating effect via resonance, which may deactivate the benzene ring toward electrophilic substitution .
- Leaving Group Stability : Sulfonyl fluorides are more hydrolytically stable than sulfonyl chlorides due to the stronger C-F bond, making them preferable for applications requiring aqueous compatibility .
Research Findings and Data Gaps
- Limited direct studies on 2-fluoro-3-methylbenzene-1-sulfonyl fluoride are noted in the provided evidence.
- Comparative data on thermal stability and solubility remain unavailable in the referenced sources, highlighting the need for further experimental characterization.
Biological Activity
Introduction
2-Fluoro-3-methylbenzene-1-sulfonyl fluoride (FMBSF) is an aromatic sulfonyl fluoride compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. This article delves into its biological activity, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.
Structure and Reactivity
FMBSF features a sulfonyl fluoride group attached to a fluorinated aromatic ring. Its molecular formula is C7H6F2O2S, with a molecular weight of approximately 194.19 g/mol. The presence of the fluorine atom enhances the electrophilic character of the sulfonyl group, making it reactive towards nucleophiles.
The mechanism of action involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target biomolecules. This interaction can lead to the formation of covalent bonds, modifying the activity of enzymes and other proteins:
- Electrophilic Attack : The sulfonyl fluoride acts as an electrophile, reacting with nucleophiles such as amino acids in proteins.
- Inhibition of Enzymatic Activity : By forming covalent bonds with active site residues, FMBSF can inhibit enzyme function, making it a valuable tool for studying enzyme kinetics and mechanisms.
Antimicrobial Properties
Research has indicated that compounds like FMBSF can exhibit antimicrobial activity. For instance, studies have shown that related sulfonyl fluorides are effective against Gram-negative bacteria, suggesting potential applications in developing antibacterial agents .
Enzyme Inhibition Studies
FMBSF has been utilized in various studies to explore its role as an enzyme inhibitor:
- Lipase Inhibition : A study demonstrated that FMBSF could effectively inhibit lipoprotein lipase, an enzyme crucial for lipid metabolism . This inhibition could have implications for treating metabolic disorders.
- Protease Activity : It has also been explored for its ability to inhibit serine proteases by covalently modifying the active site serine residue, which is essential for their catalytic activity .
Case Studies
-
Inhibition of Lipoprotein Lipase :
- Objective : To evaluate the inhibitory effect of FMBSF on lipoprotein lipase.
- Methodology : Enzyme assays were conducted to measure the activity before and after treatment with FMBSF.
- Findings : Significant inhibition was observed, indicating potential therapeutic applications in managing dyslipidemia.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial properties of FMBSF against various bacterial strains.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
- Findings : FMBSF showed promising results against several Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluoro-2-methylbenzene-1-sulfonyl fluoride | 4-Fluoro Structure | Moderate enzyme inhibition |
| 5-Fluoro-2-methylbenzene-1-sulfonyl fluoride | 5-Fluoro Structure | Antimicrobial properties |
| 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride | 2-Fluoro Structure | Effective against specific proteases |
FMBSF is unique due to its specific substitution pattern on the aromatic ring, influencing its reactivity and biological interactions. This uniqueness allows it to serve as a versatile intermediate in organic synthesis and drug development.
Applications in Research
FMBSF has several applications across different scientific disciplines:
- Medicinal Chemistry : Used as a building block in synthesizing bioactive molecules and pharmaceuticals.
- Chemical Biology : Serves as a probe for studying protein interactions and functions due to its ability to form stable covalent bonds with target proteins.
- Organic Synthesis : Acts as an intermediate in creating complex organic structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
